METHYL 2-({[2-(1,3-BENZODIOXOL-5-YL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE
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Overview
Description
Methyl 2-({[2-(1,3-benzodioxol-5-yl)-4-quinolyl]carbonyl}amino)benzoate is a complex organic compound that features a benzodioxole group, a quinoline moiety, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({[2-(1,3-benzodioxol-5-yl)-4-quinolyl]carbonyl}amino)benzoate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzodioxole Group: This can be achieved through the cyclization of catechol with formaldehyde.
Quinoline Synthesis: The quinoline moiety can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Coupling Reaction: The benzodioxole and quinoline intermediates are then coupled using a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product.
Esterification: Finally, the benzoate ester is introduced through esterification with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({[2-(1,3-benzodioxol-5-yl)-4-quinolyl]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation with palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoline or benzodioxole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophilic attack.
Major Products
Oxidation: Carboxylic acids or quinoline N-oxides.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-({[2-(1,3-benzodioxol-5-yl)-4-quinolyl]carbonyl}amino)benzoate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory or anticancer agent due to its structural similarity to known bioactive compounds.
Biological Studies: Used in studies involving enzyme inhibition, particularly cyclooxygenase (COX) enzymes.
Industrial Applications: Potential use in the synthesis of advanced materials or as a precursor for more complex organic molecules.
Mechanism of Action
The mechanism of action of methyl 2-({[2-(1,3-benzodioxol-5-yl)-4-quinolyl]carbonyl}amino)benzoate involves its interaction with specific molecular targets:
Enzyme Inhibition: It may act as a competitive inhibitor of enzymes like cyclooxygenase, thereby reducing the production of pro-inflammatory prostaglandins.
Pathways: The compound may interfere with signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{[3-(1,3-benzodioxol-5-yl)-2-methylpropylidene]amino}benzoate
- 1-Methylethyl 2-chloro-5-[(5,6-dihydro-2-methyl-1,4-oxathiin-3-yl)carbonyl]amino]benzoate
Uniqueness
Methyl 2-({[2-(1,3-benzodioxol-5-yl)-4-quinolyl]carbonyl}amino)benzoate is unique due to its combination of a benzodioxole group and a quinoline moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for research and development.
Properties
Molecular Formula |
C25H18N2O5 |
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Molecular Weight |
426.4g/mol |
IUPAC Name |
methyl 2-[[2-(1,3-benzodioxol-5-yl)quinoline-4-carbonyl]amino]benzoate |
InChI |
InChI=1S/C25H18N2O5/c1-30-25(29)17-7-3-5-9-20(17)27-24(28)18-13-21(26-19-8-4-2-6-16(18)19)15-10-11-22-23(12-15)32-14-31-22/h2-13H,14H2,1H3,(H,27,28) |
InChI Key |
IFIDWAWLXOYDOO-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC5=C(C=C4)OCO5 |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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